molecular formula C16H17ClFN3O3 B2801882 N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide CAS No. 1798530-22-9

N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

Cat. No. B2801882
M. Wt: 353.78
InChI Key: TWRFDXGIOVLRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C16H17ClFN3O3 and its molecular weight is 353.78. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : A study by Sunder and Maleraju (2013) involved the synthesis of derivatives of N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide with anti-inflammatory activity (Sunder & Maleraju, 2013).

  • Novel Oxidative Rearrangement : A 1994 study by Procopiou and Highcock described a novel oxidative rearrangement involving a related pentasubstituted bromopyrrole, leading to a compound with a structural determination via X-ray crystallography (Procopiou & Highcock, 1994).

Biological Evaluation and Potential Applications

  • Inhibitors of Glycolic Acid Oxidase : A 1983 study explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, related to N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide, as inhibitors of glycolic acid oxidase, indicating potential therapeutic applications (Rooney et al., 1983).

  • Histone Deacetylase Inhibitors : Mai et al. (2004) researched 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides, a new class of synthetic histone deacetylase inhibitors, showing the potential of similar compounds in cancer treatment and epigenetic therapy (Mai et al., 2004).

Chemical Properties and Reactivity

  • Characterization of 'Research Chemical' : McLaughlin et al. (2016) identified and characterized a related research chemical, demonstrating the importance of accurate labeling and characterization in research applications (McLaughlin et al., 2016).

  • Novel Synthetic Approaches : A 2016 study by Mamedov et al. developed a novel one-pot synthetic approach to related N1-N2 oxalamides, highlighting innovative methods in the synthesis of complex organic compounds (Mamedov et al., 2016).

  • Reactivity Study of a Heterocycle Based Molecule : Murthy et al. (2017) conducted a detailed study on the synthesis, characterization, and reactivity of a related heterocycle, providing insights into the properties and potential applications of such compounds (Murthy et al., 2017).

Crystal Structure and Coordination Chemistry

  • Crystal Structure Determination : Wang et al. (2016) determined the crystal structure of a related N,N′-bis(substituted)oxamide compound, contributing to the understanding of molecular geometry and interactions in similar compounds (Wang et al., 2016).

  • Conducting and Photophysical Properties : Kumari et al. (2020) investigated the impact of ligand substituents on the properties of phenylmercury(II) β-oxodithioester complexes, providing insights into the conducting and photophysical properties relevant to similar compounds (Kumari et al., 2020).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3/c1-21-8-2-3-13(21)14(22)6-7-19-15(23)16(24)20-10-4-5-12(18)11(17)9-10/h2-5,8-9,14,22H,6-7H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRFDXGIOVLRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.